molecular formula C12H8ClFO B1416454 2-Chloro-4-(4-fluorophenyl)phenol CAS No. 860616-69-9

2-Chloro-4-(4-fluorophenyl)phenol

Cat. No. B1416454
CAS RN: 860616-69-9
M. Wt: 222.64 g/mol
InChI Key: QISLZLCJLVEFBH-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)phenol is a chemical compound with the formula C6H4ClFO. It has a molecular weight of 146.547 . It is used as an intermediate in the industrial production of several drugs .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the enzymatic production of fluorocatechols . A Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature has been synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The InChI representation of the molecule is InChI=1S/C6H4ClFO/c7-5-3-4 (8)1-2-6 (5)9/h1-3,9H .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it has been used in the enzymatic production of fluorocatechols .


Physical And Chemical Properties Analysis

This compound is a solid substance with a refractive index of 1.53. It has a boiling point of 88 °C at 4 mmHg and a melting point of 23 °C. The density of the compound is 1.344 g/mL at 25 °C .

Scientific Research Applications

Electrooptical Properties and Low Smectic Tendencies

Research by Gray and Kelly (1981) explored the use of laterally substituted phenols, including 2-Chloro-4-(4-fluorophenyl)phenol, in the synthesis of esters with significant nematic ranges. These compounds, particularly when mixed with cyanobiphenyls, exhibit promising electrooptical properties and demonstrate very low smectic tendencies, making them valuable in liquid crystal technology (Gray & Kelly, 1981).

Polymer Synthesis and Characterization

Kaya and Gül (2004) investigated the oxidative polycondensation of a phenol derivative, closely related to this compound, to synthesize and characterize oligomeric phenol derivatives. These compounds displayed high thermal stability and potential for further applications in polymer science (Kaya & Gül, 2004).

Environmental Pollution and Plant Sequestration

A study by Tront and Saunders (2007) used this compound to investigate the fate of halogenated phenols in plants. They utilized NMR spectroscopy to track the metabolization and sequestration of this compound in plant systems, providing insights into environmental pollution and plant-based remediation strategies (Tront & Saunders, 2007).

Chemical Reactivity and Molecular Geometry

Research conducted by Satheeshkumar et al. (2017) focused on the synthesis and characterization of compounds including this compound. They conducted quantum chemical studies to understand the molecular geometry and chemical reactivity, which are critical in designing materials for specific applications (Satheeshkumar et al., 2017).

High-Performance Liquid Chromatographic Analysis

A 1995 study by Landzettel et al. utilized this compound in developing a high-performance liquid chromatographic method. This method aimed at the separation and detection of various phenols, showcasing the compound's utility in analytical chemistry applications (Landzettel et al., 1995).

Safety and Hazards

2-Chloro-4-(4-fluorophenyl)phenol is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, eyeshields, and in a well-ventilated area .

Mechanism of Action

Target of Action

It has been used in the enzymatic production of fluorocatechols , suggesting that it may interact with certain enzymes involved in this process.

Biochemical Pathways

Its use in the production of fluorocatechols suggests that it may play a role in the metabolic pathways of these compounds.

Result of Action

Its use in the enzymatic production of fluorocatechols suggests that it may have a role in the synthesis of these compounds.

properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISLZLCJLVEFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653503
Record name 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860616-69-9
Record name 3-Chloro-4′-fluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860616-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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